

p-Nitrophenyl myristate principle of action

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Compound of Interest

Compound Name: *p*-Nitrophenyl myristate

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An In-depth Technical Guide on the Principle of Action of **p-Nitrophenyl Myristate**

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action

p-Nitrophenyl myristate (pNPM) is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of lipases and esterases.^{[1][2]} The fundamental principle of its action lies in the enzymatic hydrolysis of the ester bond linking myristic acid and p-nitrophenol. When an active lipase or esterase is present, it catalyzes the cleavage of this bond, releasing myristic acid and p-nitrophenol (pNP).

The released p-nitrophenol is the key to the assay's utility. In an aqueous solution, particularly under neutral to alkaline conditions (pH > 7), p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.^[3] This color change can be quantitatively measured by spectrophotometry at a wavelength of approximately 405-415 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.

The myristate moiety, a 14-carbon saturated fatty acid, makes pNPM a suitable substrate for true lipases, which preferentially act on longer-chain fatty acid esters.

Enzymatic Reaction

The enzymatic hydrolysis of **p-Nitrophenyl myristate** can be represented as follows:



Quantitative Data Summary

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_{max}), are crucial for characterizing enzyme-substrate interactions. Below is a summary of reported kinetic data for various lipases and esterases with p-nitrophenyl esters. Note that data for **p-Nitrophenyl myristate** is specifically highlighted where available.

Enzyme Source	Substrate	K_m (mM)	V_{max} (U/mg or $\mu\text{mol}/\text{mL}/\text{min}$)	Reference
Acinetobacter sp. AU07 Lipase	p-Nitrophenyl palmitate	0.51	16.98 U/mg	[2]
Extremophilic Bacterial Lipase	p-Nitrophenyl palmitate	4.76 μmol (0.00476 mM)	400 $\mu\text{mol}/\text{mL}/\text{min}$	[4]
Sorghum bicolor Esterase	p-Nitrophenyl butyrate	0.67	125 U/mg	[5]
Honey Bee Esterases	p-Nitrophenyl acetate	0.0227	0.001488 (2.48 x 10^{-8} mol/s per mg)	[6]
Lipoprotein Lipase (human)	p-Nitrophenyl butyrate	0.77	14.84 nmol/min/mg	[7]

Experimental Protocols

General Assay for Esterase/Lipase Activity using p-Nitrophenyl Myristate

This protocol is a synthesis of methodologies described in the literature.[1][8][9]

1. Materials and Reagents:

- **p-Nitrophenyl myristate** (pNPM)

- Isopropanol or Acetonitrile
- Triton X-100 or Sodium Deoxycholate
- Tris-HCl buffer (e.g., 50 mM, pH 7.2 - 9.0)
- Enzyme solution (purified or crude extract)
- Spectrophotometer capable of reading at 405-415 nm
- 96-well microplate or cuvettes

2. Preparation of Substrate Emulsion:

Due to the poor aqueous solubility of pNPM, a stable emulsion must be prepared.

- Stock Solution (Solution A): Dissolve **p-Nitrophenyl myristate** in isopropanol or a 1:1 (v/v) mixture of isopropanol and acetonitrile to a concentration of 10-20 mM.[8][9] Gentle warming and sonication for 5-10 minutes may be required to fully dissolve the substrate.[8]
- Buffer Solution (Solution B): Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) containing a detergent. Common choices include 0.4% (v/v) Triton X-100 or a combination of gum arabic and sodium deoxycholate.[8]
- Working Substrate Emulsion: To prepare the final substrate emulsion, slowly add one part of Solution A to nine parts of Solution B with vigorous stirring or vortexing. This should result in a stable, milky emulsion. Prepare this emulsion fresh before each experiment.

3. Enzymatic Assay Procedure:

- Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 37°C or 50°C).
- In a microplate well or cuvette, add the reaction buffer.
- Add a specific volume of the enzyme solution to the buffer.
- To initiate the reaction, add the pNPM substrate emulsion. The final concentration of pNPM in the reaction mixture typically ranges from 0.2 to 2 mM.[2]

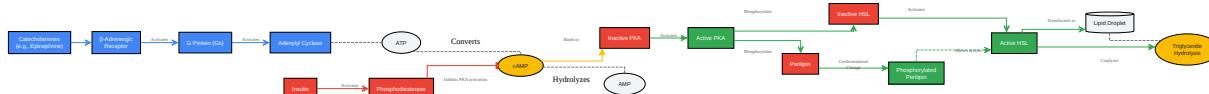
- Immediately start monitoring the increase in absorbance at 405-415 nm over a set period (e.g., 5-10 minutes). Record readings at regular intervals (e.g., every 30 seconds).
- Control: A blank reaction containing the substrate emulsion and buffer but no enzyme should be run to account for any spontaneous hydrolysis of pNPM.

4. Calculation of Enzyme Activity:

- Determine the rate of the reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the concentration of p-nitrophenol released using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (a value of $\sim 18,000 \text{ M}^{-1}\text{cm}^{-1}$ at pH 8.0 and 410 nm is often cited), c is the concentration, and l is the path length of the cuvette or well.
- One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified assay conditions.[1]

Visualizations

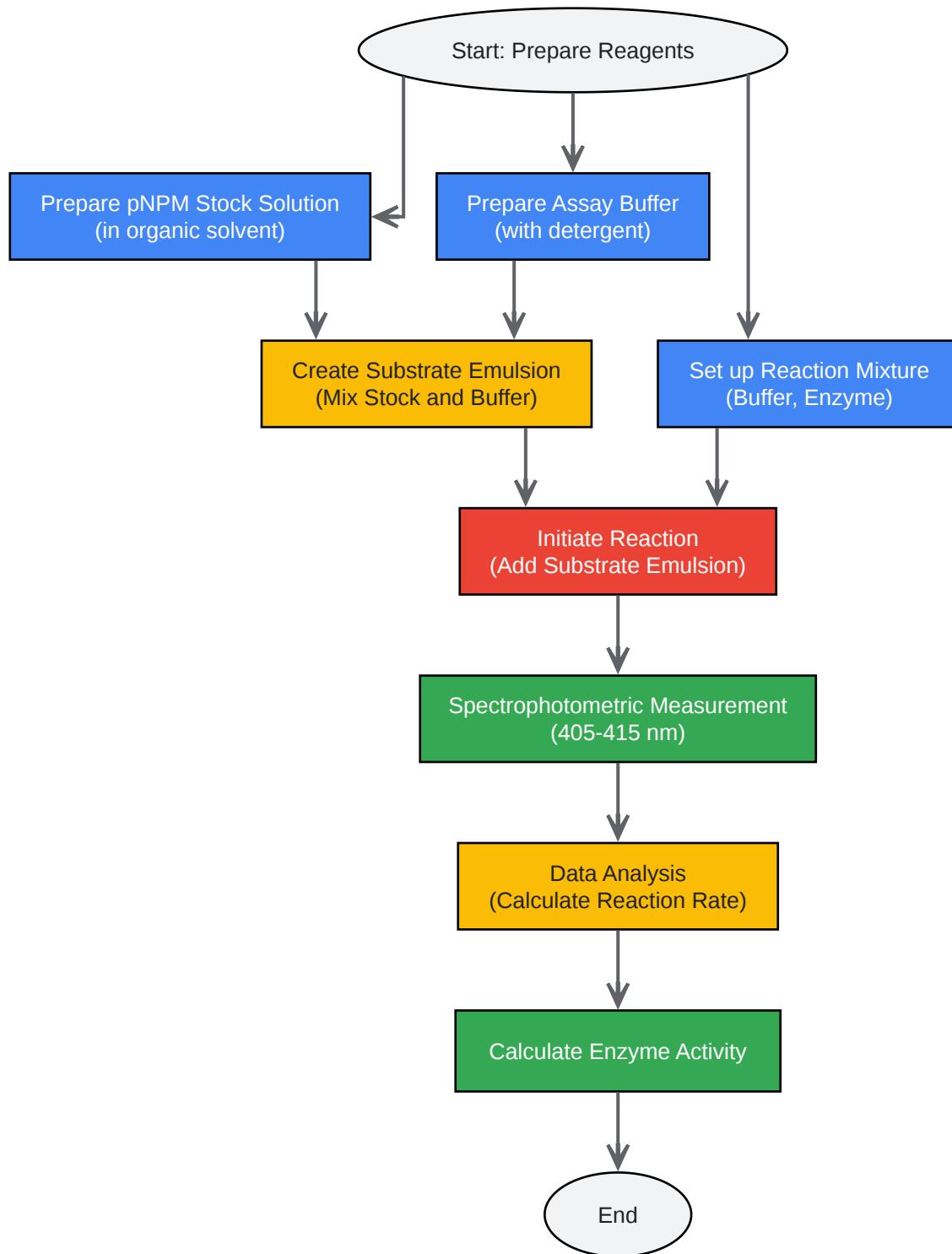
Signaling Pathway



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Caption: Activation pathway of Hormone-Sensitive Lipase (HSL).

Experimental Workflow



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Caption: Workflow for a **p-Nitrophenyl Myristate** (pNPM) based enzyme assay.

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